

# Core Data Presentation: Sulfaguanidine Solubility

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## Compound of Interest

Compound Name: Sulfaguanidine

Cat. No.: B1682504

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The solubility of **sulfaguanidine** is a critical parameter in its formulation and delivery. The following table summarizes the quantitative solubility data for **sulfaguanidine** in different solvents at various temperatures.

Solvent	Temperature (°C)	Solubility	Citation
Water	25	1 g / 1000 mL (approx. 1 mg/mL)	[1][2]
Water	100	1 g / 10 mL (approx. 100 mg/mL)	[1][2]
Water	Not Specified	0.805 mg/mL	[3]
Water	Not Specified	≥2.66 mg/mL (with gentle warming and sonication)	[4]
Water	Not Specified	3.33 mg/mL (with sonication)	[5]
Water (pH 7.4)	Not Specified	>32.1 µg/mL	[6]
Ethanol (96%)	Not Specified	Very slightly soluble	[7]
Ethanol	Not Specified	≥2.67 mg/mL (with gentle warming and sonication)	[4]
Methanol	Not Specified	Easily soluble	[8]
Acetone	Not Specified	Slightly soluble	[1][2][7][9]
Acetone	Not Specified	Easily soluble	[8]
Dimethyl Sulfoxide (DMSO)	Not Specified	≥9.6 mg/mL	[4][10]
Dimethyl Sulfoxide (DMSO)	25	43 mg/mL	[11]
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (with sonication)	[5]
1 M Hydrochloric Acid (HCl)	Not Specified	50 mg/mL	

Note: There are some discrepancies in the reported solubility values, which may be attributed to different experimental conditions and methodologies, such as the use of sonication or heating.[4][5] It is also important to note that **sulfaguanidine** can form various polymorphs, hydrates, and solvates, which can influence its solubility.[12][13]

## Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of solubility data. The following section outlines a key experimental protocol for determining the temperature-dependent solubility of **sulfaguanidine**.

### Cooling Crystallization Method for Solubility Determination

This method is utilized to determine the temperature-dependent solubility of a compound in various solvents.

Apparatus:

- Crystal16 crystallization system or a similar parallel crystallizer with temperature control and turbidity measurement.

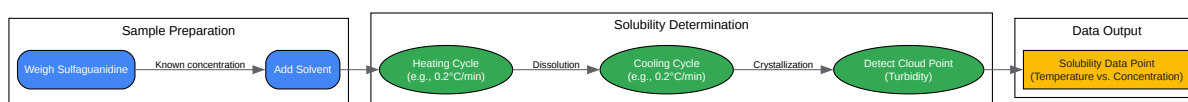
Procedure:

- Sample Preparation: A known amount of **sulfaguanidine** is added to a specific volume of the selected solvent in a crystallization vial.
- Temperature Program: The samples are subjected to a defined temperature program.
  - Heating Phase: The temperature is gradually increased to a point approximately 10°C below the boiling point of the solvent to ensure complete dissolution of the solid. The heating rate is controlled, for instance, at 0.2°C/min.[13]
  - Cooling Phase: The temperature is then slowly decreased at a controlled rate (e.g., 0.2°C/min) to induce crystallization.[13] The lower temperature limit is typically set to a point such as 5°C.[13]

- **Solubility Point Detection:** The temperature at which crystallization begins (the cloud point) is detected by monitoring the turbidity of the solution. This temperature corresponds to the saturation temperature for that specific concentration.
- **Data Analysis:** By repeating this process with different concentrations of **sulfaguanidine**, a temperature-dependent solubility curve can be constructed for each solvent.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **sulfaguanidine** using the cooling crystallization method.



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Caption: Experimental workflow for solubility determination.

This guide provides essential technical information on the solubility of **sulfaguanidine**. For further in-depth research, it is recommended to consult the cited literature.

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